2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-4-24-17-12-16(9-10-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBFBXPIUSDNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes a chlorophenyl group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which may contribute to its biological activity. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of the compound is with a molecular weight of approximately 358.82 g/mol. The presence of functional groups such as the 4-oxo and acetamide enhances its reactivity and potential applications in medicinal chemistry .
Biological Activities
Research indicates that compounds structurally similar to This compound exhibit various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer properties of similar compounds. For instance:
- A derivative showed significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.096 |
| Compound B | HepG2 | 2.09 |
| Compound C | MDA-MB-231 | 0.16 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- It may act as an inhibitor against various targets such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
- For example, a related compound exhibited an IC50 value of 13.62 nM against AChE.
The mechanism of action for compounds in this class often involves interaction with specific biological targets:
- Molecular Modeling Studies : These studies suggest that the compound can effectively bind to active sites on target proteins, leading to inhibition of their functions .
Case Studies
-
Study on Antitumor Activity : A study evaluated the effects of a similar compound on tumor cell lines and reported significant cytotoxic effects with cell cycle arrest observed in G1 and G2 phases .
Compound Cell Line IC50 (µM) Compound D MDA-MB-231 0.16 Compound E MCF7 0.24 - In Vitro Studies : Compounds were tested for their inhibitory effects on AChE and butyrylcholinesterase (BChE), with some derivatives showing promising results comparable to established drugs like donepezil .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, insights can be extrapolated:
- Spectroscopic Characterization: UV and NMR techniques () are critical for verifying its structure, particularly the stereochemistry of the oxazepine ring .
- Environmental and Toxicological Data: Revisions in Toxics Release Inventory reports () underscore the need for rigorous data verification, especially for halogenated compounds .
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including:
- Step 1 : Formation of the benzoxazepine core via cyclization under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 2 : Acetamide coupling using activating agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) to ensure high yields .
- Step 3 : Final purification via column chromatography or recrystallization in ethanol/water mixtures .
Q. Critical Conditions :
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions in cyclization |
| Solvent | DMF/THF (anhydrous) | Enhances coupling efficiency |
| Reaction Time | 12–24 hours | Ensures completion of slow equilibration steps |
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to verify functional groups and stereochemistry .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction intermediates .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict biological activity?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction mechanisms and identify energy barriers, reducing trial-and-error experimentation .
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .
- SAR Analysis : Compare analogs with substitutions (e.g., chloro vs. methoxy groups) to correlate structural features with bioactivity .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate results using complementary methods (e.g., enzyme kinetics + cellular viability assays) to distinguish target-specific effects from off-target interactions .
- Meta-Analysis : Apply statistical tools (e.g., PCA) to datasets from diverse sources, controlling for variables like solvent polarity or cell line variability .
Q. What strategies improve stability and bioavailability in preclinical studies?
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC to identify unstable moieties (e.g., oxazepine ring) .
- Formulation Optimization : Use co-solvents (PEG 400) or liposomal encapsulation to enhance aqueous solubility and metabolic resistance .
Methodological Considerations
Q. Table 1: Comparative Analysis of Structural Analogs
| Compound | Structural Feature | Biological Activity | Key Reference |
|---|---|---|---|
| Analog A () | Allyl substitution on benzoxazepine | Enzyme inhibition (IC50 = 2.1 µM) | |
| Analog B () | Fluorophenoxy group | Anticancer (EC50 = 8.3 µM) | |
| Target Compound | 4-Chlorophenyl acetamide | Under investigation (preliminary kinase inhibition) | N/A |
Q. Experimental Design for Mechanistic Studies :
Kinetic Analysis : Use stopped-flow spectroscopy to measure binding rates (kon/koff) with target proteins .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
